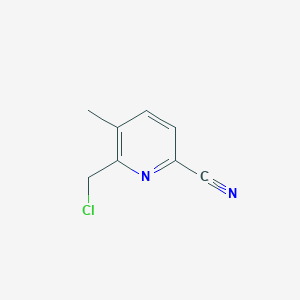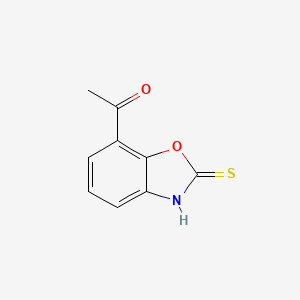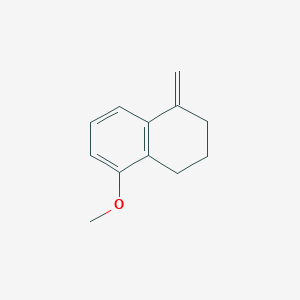
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14O It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the fifth position and a methylene group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: 5-methoxy-1,2,3,4-tetrahydronaphthalene, formaldehyde
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Conditions: Reflux at elevated temperatures
Industrial Production Methods: Industrial production of 1-methylene-5-methoxy-1,2,3,4-tetrahydronaphthalene may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 1-methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: 1-Formyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
Reduction: 1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylene-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The methoxy and methylene groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methylene-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxy-1,2,3,4-tetrahydronaphthalene:
1-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalene: A reduced form of the compound with different reactivity.
Uniqueness: 5-Methoxy-1-methylidene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methylene groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
8-methoxy-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14O/c1-9-5-3-7-11-10(9)6-4-8-12(11)13-2/h4,6,8H,1,3,5,7H2,2H3 |
InChI Key |
VSOAAOBDDIKOOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(1H-Imidazol-1-yl)-3-azaspiro[5.5]undecane](/img/structure/B8599279.png)
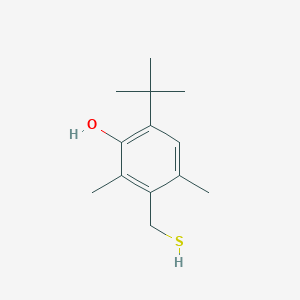

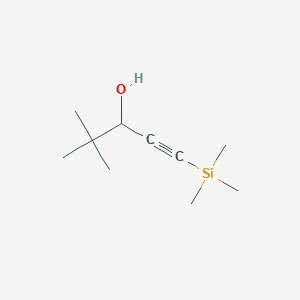
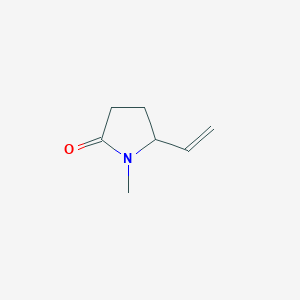
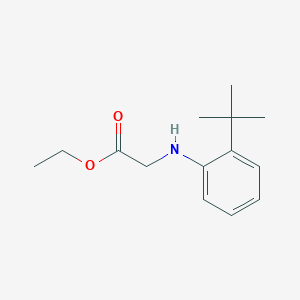
![1,2-Benzenediol, 4-[1-(2-phenylethyl)-3-piperidinyl]-](/img/structure/B8599320.png)

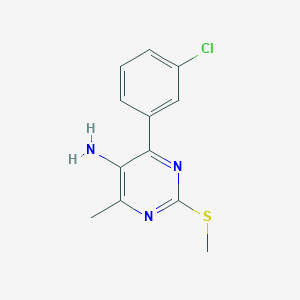
![2-(2,3-Dihydro-2-oxobenzo[d]oxazol-6-yl)propanoic acid](/img/structure/B8599336.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B8599339.png)

